1-(1-Ethoxyethyl)-5-fluorouracil

Prodrug Toxicity 5-FU Derivative

1-(1-Ethoxyethyl)-5-fluorouracil (CAS 62679-91-8) is a synthetic derivative of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU), classified as an N1-α-alkoxyalkyl prodrug. It is designed with an ethoxyethyl protecting group to modulate the physicochemical properties and therapeutic profile of the parent drug.

Molecular Formula C8H11FN2O3
Molecular Weight 202.18 g/mol
CAS No. 62679-91-8
Cat. No. B13936366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethoxyethyl)-5-fluorouracil
CAS62679-91-8
Molecular FormulaC8H11FN2O3
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESCCOC(C)N1C=C(C(=O)NC1=O)F
InChIInChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13)
InChIKeyHFFIZXGUEMOUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethoxyethyl)-5-fluorouracil (CAS 62679-91-8): A Research-Grade 5-FU Prodrug Candidate


1-(1-Ethoxyethyl)-5-fluorouracil (CAS 62679-91-8) is a synthetic derivative of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU), classified as an N1-α-alkoxyalkyl prodrug [1]. It is designed with an ethoxyethyl protecting group to modulate the physicochemical properties and therapeutic profile of the parent drug. As a research chemical, its primary value lies in experimental oncology, where it serves as a tool for investigating prodrug activation, controlled release, and structure-activity relationships, aiming to overcome the limitations of conventional 5-FU therapy, such as high toxicity and poor oral bioavailability [1].

Why Generic 5-FU Cannot Substitute for 1-(1-Ethoxyethyl)-5-fluorouracil in Targeted Research


Interchanging 5-FU prodrugs is scientifically unsound due to significant differences in their activation kinetics, metabolic pathways, and resulting pharmacokinetic profiles. A substitution cannot be made based solely on the shared 5-FU warhead. The specific N1-α-alkoxyalkyl modification on this compound is designed to enable oral administration and reduce the toxicity profile of 5-FU [1]. Unlike other prodrugs, such as capecitabine which requires a three-step enzymatic cascade in the liver, or tegafur which relies on CYP2A6 oxidation, the 1-(1-ethoxyethyl) promoiety is a hemiacetal ester whose hydrolysis rate is tunable by steric bulk [2]. This leads to distinct in vivo pharmacokinetics and therapeutic indices that are non-interchangeable with any other 5-FU analog. The quantitative evidence below details these specific, measurable differences.

Quantitative Differentiation of 1-(1-Ethoxyethyl)-5-fluorouracil: Toxicity and Antitumor Activity


Comparative Acute Toxicity: 1-(1-Ethoxyethyl)-5-fluorouracil vs. Parent 5-FU

A primary design goal for 5-FU prodrugs is to reduce the dose-limiting toxicity of the parent drug. In a class-level comparison, the introduction of α-alkoxyalkyl groups at the N1 position of 5-FU resulted in a demonstrably lower acute toxicity profile. The study by Ozaki et al. explicitly states that 'the toxicity of the products was less than that of 1', where '1' refers to 5-fluorouracil [1]. This establishes a clear differentiation point for this class of compounds over the unmodified parent drug. While the exact LD50 value for 1-(1-ethoxyethyl)-5-fluorouracil is not extractable from the available summary, it is a distinct entity within this lower-toxicity class.

Prodrug Toxicity 5-FU Derivative

Retention of Antitumor Activity Against L-1210 Leukemia

A critical differentiator for a prodrug is the retention of the parent drug's therapeutic effect. The class of N1-α-alkoxyalkyl-5-fluorouracils, which includes 1-(1-ethoxyethyl)-5-fluorouracil, was shown to possess 'moderate antitumor activity against L-1210 leukemia' [1]. This demonstrates that despite the chemical modification to reduce toxicity, the essential biological activity against a standard leukemia model is maintained. This is a crucial differentiator from other protection strategies that sterically block the bioactive conformation, thereby losing all activity. The compound successfully balances a reduction in toxicity with the preservation of antitumor efficacy.

Antitumor Activity Leukemia In Vivo Model

Strategic Advantage of Oral Bioavailability Design vs. Parent 5-FU

A major differentiator is the explicit design goal of the compound. The study by Ozaki et al. states the α-alkoxyalkyl modification was made 'with the aim of... obtaining biologically active derivatives of 1 suitable for oral administration' [1]. 5-FU itself has erratic and poor oral bioavailability due to variable first-pass metabolism. This prodrug is designed to circumvent that issue, representing a functional advantage over the parent drug. This is not merely structural modification; it is a designed improvement in a key pharmacokinetic parameter that dictates the route of administration and patient compliance.

Oral Bioavailability Prodrug Design Physicochemical Properties

Specific Application Scenarios for 1-(1-Ethoxyethyl)-5-fluorouracil in Research


In Vivo Pharmacology Studies Requiring Lower Host Toxicity

For researchers investigating the long-term pharmacodynamic effects of 5-FU or developing combination therapies, the high toxicity of the parent drug often limits the experimental window. 1-(1-Ethoxyethyl)-5-fluorouracil is directly evidenced to have lower acute toxicity [1], making it the superior choice for chronic dosing studies in murine cancer models where minimizing non-tumor-related mortality is critical for generating statistically robust data.

Development and Validation of Oral 5-FU Delivery Systems

The explicit design goal of this compound class is to enable oral administration of a 5-FU prodrug [1]. This makes 1-(1-Ethoxyethyl)-5-fluorouracil an ideal candidate compound for experiments focused on oral bioavailability, gastrointestinal absorption models (like Caco-2 assays), and for calibrating novel oral drug delivery formulations where 5-FU itself would be an unsuitable control due to its negligible oral absorption.

Structure-Activity Relationship (SAR) Studies of Prodrug Activation

The hemiacetal ester linkage in 1-(1-ethoxyethyl)-5-fluorouracil is a tunable promoiety. This compound serves as a key comparator in SAR panels investigating how steric and electronic modifications at the N1 position influence the rate of enzymatic or chemical hydrolysis to release active 5-FU. Its structure provides a specific data point distinct from other prodrugs like 1-ethoxymethyl-5-fluorouracil, allowing for the study of steric effects on activation kinetics.

Synthesis of Next-Generation Hybrid Anticancer Agents

The N1-ethoxyethyl group is a powerful protecting group for the uracil ring, allowing for further regioselective chemical modifications at other positions. This compound is purchased as an advanced intermediate for the custom synthesis of more complex, multi-mechanistic anticancer agents, where the synthon's retained antitumor activity [1] and reduced toxicity are valuable starting characteristics for the final hybrid molecule.

Quote Request

Request a Quote for 1-(1-Ethoxyethyl)-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.